(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide - 1798403-66-3

(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

Catalog Number: EVT-2947078
CAS Number: 1798403-66-3
Molecular Formula: C21H16N4O2S
Molecular Weight: 388.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity []: Many derivatives of thieno[2,3-d]pyrimidines, containing heterocyclic rings like 1,2,4-oxadiazole, exhibit antimicrobial activity against various bacterial and fungal strains. This suggests that the compound could also be investigated for potential antimicrobial properties.
  • Anticancer Activity [, , , ]: Compounds containing acrylamide groups, heterocyclic rings, and aromatic systems have shown promising anticancer activities. This compound's structure suggests it could be investigated as a potential anticancer agent.
  • Chemokine Receptor Modulator []: Given the presence of a thiophene ring and a 1,2,4-oxadiazole ring in its structure, similar to compounds described as chemokine receptor modulators, this compound could be investigated for potential activity in modulating chemokine receptor function.

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

  • Compound Description: This compound is an ethyl carboxylate derivative of a thieno[2,3-d]pyrimidine scaffold incorporating a 1,2,4-oxadiazole ring. Research showed it exhibits antifungal activity against Candida albicans. []

3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin4(3H)-ones

  • Compound Description: This group of compounds represents a series of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin4(3H)-one derivatives with various substituents at the 3-position. []

4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

  • Compound Description: This family of compounds consists of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine derivatives with different alkylthio substituents at the 4-position. Some of these compounds demonstrated antifungal activity against Candida albicans. []

2-[5-methyl4-oxo-6-(3phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin3(4H)-yl]-N-phenylacetamide

  • Compound Description: This compound is a phenylacetamide derivative of the 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine scaffold. Studies indicate it significantly inhibited the growth of Staphylococcus aureus and Bacillus subtilis, demonstrating antibacterial properties. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

  • Compound Description: This group of compounds consists of a series of acrylamide derivatives with a substituted phenyl ring linked to the nitrogen atom. The compounds have a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl group attached to the acrylamide nitrogen and a 4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino group at the meta position of the phenyl ring. These compounds exhibit anti-cancer activity. []
  • Compound Description: This compound features a thiophene ring directly connected to a methanone group, which links to a pyrazolo[3,4-b]pyridine scaffold. []

Derivatives of 5-amino-4-hydroxi-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonamide

  • Compound Description: This series of compounds explores modifications around the 5-amino-4-hydroxi-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonamide scaffold, aiming to develop renin inhibitors for hypertension treatment. A broad range of substituents and structural modifications were investigated, highlighting the possibility of modulating the activity and selectivity through structural changes. []

(E)-N-(5-((4-(((2-(1H-Indol-3-yl)ethyl)(isopropyl)amino)methyl)phenyl)amino)pentyl)-3-(pyridin-3-yl)acrylamide (Compound 30)

  • Compound Description: This compound is a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with promising antiproliferative activities in vitro. It showed significant antitumor efficacy in an orthotopic MDA-MB-231 triple-negative breast cancer xenograft tumor model. []

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Compound 7i)

  • Compound Description: Compound 7i is a histone deacetylases (HDACs) inhibitor derived from chidamide. It exhibited moderate antiproliferative activity in cancer cell lines. []

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Compound 7j)

  • Compound Description: Compound 7j represents another chidamide-based HDACs inhibitor with moderate antiproliferative activity in cancer cell lines. []

H(L1)–H(L3)

  • Compound Description: This group represents three thiosemicarbazone ligands, H(L1) = (E)-N-methyl-2-(1-phenyl-2-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethylidene)hydrazinecarbothioamide, H(L2) = (E)-N-ethyl-2-(1-phenyl-2-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethylidene)hydrazinecarbothioamide, and H(L3) = (E)-N-phenyl-2-(1-phenyl-2-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethylidene)hydrazinecarbothioamide. These ligands were used to synthesize copper(II) complexes investigated for their antibacterial and anticancer activities. []
  • Compound Description: These are nine novel thiosemicarbazone copper(II) complexes synthesized using ligands H(L1)-H(L3) and co-ligands 2,2′-bipyridyl (bpy) or 1,10-phenanthroline (phen). The complexes exhibited promising antibacterial and anticancer activities. []

2-Phenyl Substituted Imidazotriazinones

  • Compound Description: This class of compounds refers to a series of 2-(sulfamoyl-substituted phenyl)-3H-imidazotriazin-4-ones, which exhibit cardiovascular and urogenital activity by acting as phosphodiesterase (PDE) inhibitors. []
  • Compound Description: This specific compound is highlighted for its bioavailability and formulation into an amorphous capsule composition using polyethylene glycol (PEG), vitamin E polyethylene glycol succinate, and either polyvinyl pyrrolidone (PVP) or copovidone (PVP-polyvinyl acetate). []

N-[5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide (A61603)

  • Compound Description: A61603 is a potent α1A-adrenoceptor agonist, known to decrease carotid artery conductance in anaesthetized pigs via a novel non-adrenergic mechanism. Studies show it contracts porcine meningeal arteries, mediated by both α1- and α2-adrenoceptors. [, ]

N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1-biphenyl]-4-carboxamide (GR127935)

  • Compound Description: GR127935 acts as a 5-HT1B receptor antagonist. [, ]

1-[3-(3-Cyclopentyloxy-4-methoxyphenyl)-5,6-dihydro-4H-pyridazin-1-yl]-1-[4-methyl-2-(1-oxypyridin-2-yl)thiazol-5-yl]methanone

  • Compound Description: This compound belongs to a group of thiazole derivatives designed as phosphodiesterase IV (PDE4) inhibitors. []

N-Hydroxy-3-(1-[4-(([2-(1H-indol-2-yl)ethyl]-methylamino)methyl)benzenesulfonyl]-1H-pyrrol-3-yl)acrylamide

  • Compound Description: This specific sulfonylpyrrole hydrochloride salt is highlighted for its potent histone deacetylases (HDAC) inhibitory activity. []

(E)-3-[1-(4-Dimethylaminomethylbenzenesulfonyl)-1H-pyrrol-3-yl]-N-hydroxyacrylamide

  • Compound Description: This is another potent HDAC inhibitor from the sulfonylpyrrole hydrochloride salts group. []

(E)-N-Hydroxy-3-[1-(5-pyridin-2-ylthiophen-2-sulfonyl)-1H-pyrrole-3-yl]acrylamide

  • Compound Description: This is another example of a sulfonylpyrrole hydrochloride salt with potent HDAC inhibitory activity. []
  • Compound Description: This refers to a series of compounds, specifically pyrazole derivatives, that exhibit potent and selective inhibition of Factor Xa, a key enzyme in the coagulation cascade. []
  • Compound Description: JNJ-5207787 is a potent and selective neuropeptide Y Y2 receptor (Y2) antagonist. It inhibits the binding of peptide YY (PYY) to human Y2 receptors and rat Y2 receptors. []
  • Compound Description: This compound is an intermediate in the synthesis of a series of five-membered heterocyclic compounds, including the example compound [3-[3-[[[4-methyl-5-(thiophen-2-yl)-4H-[1,2,4]triazol-3-yl]sulfanyl]methyl][1,2,4]oxadiazol-5-yl]phenyl]carbamic acid tert-butyl ester. This series exhibits mGluR5 receptor antagonist activity. []
  • Compound Description: This compound is another intermediate in the synthesis of a series of five-membered heterocyclic compounds that act as mGluR5 receptor antagonists. []
  • Compound Description: This compound is an example of the five-membered heterocyclic compounds synthesized using the aforementioned intermediates. It exhibits mGluR5 receptor antagonist activity with IC50 values ≤ 10 μM. []

Azolopirimidinilamines

  • Compound Description: Azolopirimidinilamines are a class of fungicidal compounds often used in combination with other active compounds to enhance their efficacy. []

4-Isopropylthiazole-4-phenyl-1,2,4-triazole derivatives

  • Compound Description: This series of compounds has been investigated for their potential antimicrobial and antitubercular activities. The core structure consists of a 1,2,4-triazole ring substituted with both a 4-isopropylthiazole and a phenyl group. [, ]

Properties

CAS Number

1798403-66-3

Product Name

(E)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

IUPAC Name

(E)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C21H16N4O2S

Molecular Weight

388.45

InChI

InChI=1S/C21H16N4O2S/c26-19(8-7-17-5-3-13-28-17)23-18-6-2-1-4-16(18)14-20-24-21(25-27-20)15-9-11-22-12-10-15/h1-13H,14H2,(H,23,26)/b8-7+

InChI Key

UXWNXDQDRFPKQW-BQYQJAHWSA-N

SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C=CC4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.